Dolichol monophosphate mannose
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Overview
Description
A lipophilic glycosyl carrier of the monosaccharide mannose in the biosynthesis of oligosaccharide phospholipids and glycoproteins.
Scientific Research Applications
Glycoprotein Synthesis
Dolichol monophosphate mannose (DPM) plays a crucial role in glycoprotein synthesis. Behrens et al. (1973) highlighted the formation of DPM in liver microsomes, contributing to the synthesis of glycoproteins (Behrens et al., 1973). Similarly, Parodi (1979) discussed the involvement of mannosyltransferases and DPM in yeast mannoproteins' biosynthesis (Parodi, 1979).
Enzymatic Processes and Sugar Transfer
The enzymatic synthesis of DPM and its role in sugar transfer processes is crucial. Behrens et al. (1971) explored the specificity of transferring monosaccharides from sugar nucleotides to DPM (Behrens et al., 1971). Moreover, Breckenridge and Wolfe (1973) demonstrated the stimulation of mannose transfer from GDP-mannose to chloroform-soluble lipids by dolichol phosphate (Breckenridge & Wolfe, 1973).
Cellular and Microbial Functions
DPM is significant in various cellular and microbial functions. Gurcha et al. (2002) described the role of DPM in Mycobacterium tuberculosis, particularly in lipomannan and lipoarabinomannan biosynthesis (Gurcha et al., 2002). Furthermore, the study by Belocopitow et al. (1977) on insects showed the transfer of mannose from guanosine diphosphate mannose to DPM (Belocopitow et al., 1977).
Chromatographic Separation and Structural Analysis
The chromatographic separation and analysis of DPM provide insights into its structure. Lederkremer and Parodi (1983) separated DPM mannose and DPM glucose using thin-layer chromatography, contributing to understanding the saccharide part of these molecules (Lederkremer & Parodi, 1983).
Interactions with Other Compounds and Enzymes
DPM interacts with various enzymes and compounds in biological processes. Coolbear et al. (1979) studied the effects of Triton X-100 on the transfer of mannose, glucose, and N-acetylglucosamine phosphate to DPM in liver preparations (Coolbear et al., 1979).
properties
CAS RN |
55598-56-6 |
---|---|
Product Name |
Dolichol monophosphate mannose |
Molecular Formula |
C106H175O9P |
Molecular Weight |
1624.5 g/mol |
IUPAC Name |
[(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaenyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C106H175O9P/c1-82(2)41-22-42-83(3)43-23-44-84(4)45-24-46-85(5)47-25-48-86(6)49-26-50-87(7)51-27-52-88(8)53-28-54-89(9)55-29-56-90(10)57-30-58-91(11)59-31-60-92(12)61-32-62-93(13)63-33-64-94(14)65-34-66-95(15)67-35-68-96(16)69-36-70-97(17)71-37-72-98(18)73-38-74-99(19)75-39-76-100(20)77-40-78-101(21)79-80-113-116(111,112)115-106-105(110)104(109)103(108)102(81-107)114-106/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,101-110H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-81H2,1-21H3,(H,111,112)/b83-43+,84-45+,85-47+,86-49+,87-51+,88-53+,89-55+,90-57+,91-59+,92-61+,93-63+,94-65+,95-67+,96-69+,97-71+,98-73+,99-75+,100-77+/t101?,102-,103-,104+,105+,106+/m1/s1 |
InChI Key |
IPAOLVGASNLKMS-WIFKHAHXSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |
synonyms |
Alpha-D-Mannopyranosyl Phosphate, Dolichyl D Mannopyranosyldolichyl D-Mannopyranosyldolichyl Dolichol Monophosphate Mannose Dolichol, Mannosyl Phosphoryl Dolicholphosphate Mannose Dolichyl Alpha D Mannopyranosyl Phosphate Dolichyl Alpha-D-Mannopyranosyl Phosphate Dolichyl Mannopyranosyl Phosphate Dolichyl Mannosyl Phosphate Mannolipid Mannopyranosyl Phosphate, Dolichyl Mannose, Dolichol Monophosphate Mannose, Dolicholphosphate Mannosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol Monophosphate Mannose, Dolichol Phosphate, Dolichyl Alpha-D-Mannopyranosyl Phosphate, Dolichyl Mannopyranosyl Phosphate, Dolichyl Mannosyl Phosphoryl Dolichol, Mannosyl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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